1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone
Description
Contextualizing Halogenated Methoxyacetophenones in Contemporary Chemical Research
Halogenated methoxyacetophenones are a class of organic compounds that have garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of halogen atoms (such as bromine and chlorine) and a methoxy (B1213986) group on the acetophenone (B1666503) framework can profoundly influence the molecule's electronic properties, reactivity, and biological activity.
Substituted acetophenones, in general, are recognized as crucial precursors for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, chalcones, and chromones. These resulting structures are often associated with a wide spectrum of pharmacological activities. The specific placement of bromo, chloro, and methoxy substituents on the phenyl ring of acetophenone can be strategically utilized to fine-tune the properties of the resulting derivatives.
Rationale for Comprehensive Investigation of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone
The comprehensive investigation of this compound is driven by its potential as a versatile synthetic intermediate. The unique arrangement of its functional groups—a reactive acetyl group, and a strategically substituted aromatic ring—offers multiple avenues for chemical modification. The bromo and chloro substituents can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, on the other hand, can influence the reactivity of the aromatic ring and can potentially be a site for demethylation to reveal a reactive hydroxyl group.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the study of analogous compounds suggests its potential utility in the development of novel bioactive molecules.
Overview of Research Scope and Objectives
The primary objective in the study of a compound like this compound is to fully characterize its chemical and physical properties. This includes the development of efficient synthetic routes, a thorough investigation of its reactivity, and detailed spectroscopic analysis. A key goal is to establish a foundational understanding of the molecule's behavior, which can then be leveraged for its application in more complex synthetic endeavors.
Due to the limited availability of direct experimental data in the public domain for this compound, a significant part of the research scope would involve its de novo synthesis and characterization. A plausible synthetic approach could involve the methylation of the corresponding hydroxylated precursor, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, a compound for which synthetic methods have been reported. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWXRHAEGDRXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255511 | |
| Record name | 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885532-46-7 | |
| Record name | 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885532-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone
Established Synthetic Routes to 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone
Precursor-Based Synthesis: Derivatives of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
A primary and well-established route to this compound involves a two-step process starting from a hydroxylated precursor.
Step 1: Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
The initial step is the synthesis of the key intermediate, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. This is typically achieved through the electrophilic bromination of 5-chloro-2-hydroxyacetophenone. The reaction is often carried out in acetic acid, providing the desired product in moderate yields (around 65%). chemicalbook.com Alternative procedures using aluminum chloride have also been reported to give higher yields of approximately 77%. chemicalbook.com
Step 2: O-Methylation
| Step | Starting Material | Key Reagents | Typical Conditions | Reported Yield |
|---|---|---|---|---|
| Bromination | 5-Chloro-2-hydroxyacetophenone | Bromine, Acetic Acid | Room Temperature | ~65% chemicalbook.com |
| Bromination | 5-Chloro-2-hydroxyacetophenone | Bromine, Aluminum Chloride | 135 °C | ~77% chemicalbook.com |
| O-Methylation | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Dimethyl Sulfate (B86663), Potassium Carbonate | Reflux in Acetone | Not specified |
Direct Halogenation and Alkylation Strategies
Direct synthesis routes to this compound, while theoretically possible, present significant challenges in controlling the regioselectivity of the halogenation steps. A plausible, though not explicitly documented, direct approach could involve the Friedel-Crafts acylation of a suitable precursor like 1-bromo-3-chloro-2-methoxybenzene. However, the directing effects of the existing substituents would need to be carefully considered to ensure the acetyl group is introduced at the desired position.
Another hypothetical direct strategy could involve the sequential halogenation of a simpler starting material like 2-methoxyacetophenone. This would require precise control over the reaction conditions to first introduce a chlorine atom and then a bromine atom at the correct positions on the aromatic ring. The order of halogenation would be critical due to the different activating/deactivating and directing effects of the halogens and the acetyl group.
Novel Methodologies and Process Optimization in the Synthesis of this compound
Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods that could be applied to the synthesis of this compound.
Catalytic Approaches in C-Br and C-Cl Bond Formation for Substituted Acetophenones
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective halogenation of aromatic compounds. beilstein-journals.orgresearchgate.net Palladium and copper catalysts, in particular, have shown great promise in directing the halogenation to specific positions on an aromatic ring, often guided by a directing group within the molecule. rsc.org For a substrate like 2-methoxyacetophenone, the acetyl group could potentially act as a directing group to guide the introduction of bromine and chlorine atoms to the desired positions, thereby offering a more controlled and efficient synthetic route.
These catalytic methods often operate under milder conditions and with higher selectivity compared to traditional electrophilic halogenation, reducing the formation of unwanted isomers and byproducts. beilstein-journals.org
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to reduce environmental impact and improve safety. For the synthesis of this compound, several green chemistry approaches could be implemented:
Use of Greener Reagents: In the O-methylation step, the highly toxic dimethyl sulfate could be replaced with dimethyl carbonate (DMC), a much safer and environmentally benign methylating agent. researchgate.net DMC is non-toxic, biodegradable, and its use often avoids the formation of inorganic salt byproducts. researchgate.net
Flow Chemistry: The use of continuous flow reactors can offer significant advantages for hazardous reactions like halogenations. rsc.org Flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and easier scale-up. amt.uk The small reactor volumes in flow systems minimize the risk associated with handling highly reactive and toxic reagents like bromine and chlorine. rsc.org
Alternative Solvents: The use of ionic liquids as solvents for halogenation reactions has been shown to improve reaction rates and selectivity under milder conditions. beilstein-journals.org
| Synthetic Step | Traditional Approach | Green Chemistry Alternative | Potential Advantages of Green Approach |
|---|---|---|---|
| O-Methylation | Dimethyl Sulfate | Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, reduced salt waste. researchgate.net |
| Halogenation | Batch reaction with elemental halogens | Continuous flow reaction | Enhanced safety, better temperature control, improved yield and selectivity. rsc.orgamt.uk |
| Solvent | Volatile organic solvents | Ionic Liquids | Milder reaction conditions, improved regioselectivity. beilstein-journals.org |
Scale-Up Considerations and Commercial Production Perspectives
The commercial production of this compound requires careful consideration of process safety, efficiency, and cost-effectiveness. The multi-step nature of the synthesis presents several challenges for large-scale production.
Process Optimization and Control: For a multi-step synthesis, optimizing each step for yield, purity, and cycle time is crucial. The use of Process Analytical Technology (PAT) can be instrumental in monitoring and controlling critical process parameters in real-time. This can lead to more consistent product quality, higher yields, and reduced waste.
Techno-Economic Analysis: A thorough techno-economic analysis (TEA) is necessary to evaluate the economic viability of the chosen synthetic route at an industrial scale. researchgate.net This analysis would consider factors such as raw material costs, energy consumption, waste disposal, and capital investment. Different synthetic routes may have vastly different economic profiles, and a TEA can help in selecting the most cost-effective option.
Flow Chemistry for Commercial Manufacturing: As mentioned earlier, flow chemistry offers significant advantages for the scale-up of hazardous reactions. vapourtec.com The improved safety and efficiency of continuous flow processes make them an attractive option for the commercial production of halogenated aromatic compounds. A patent for the preparation of a related bromo-chloro substituted benzyl-benzene derivative describes a process on a multi-kilogram scale, indicating that the synthesis of such complex molecules is industrially feasible.
While specific details on the commercial production of this compound are not publicly available, the general trends in specialty chemical manufacturing point towards the adoption of more sustainable and efficient technologies like catalytic C-H activation and continuous flow processing.
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for the compound this compound. Detailed research findings, including specific chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as peak assignments for Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are not present in the accessible scientific literature.
Therefore, it is not possible to provide the advanced spectroscopic characterization and structural elucidation for this specific compound as requested. The generation of a scientifically accurate article with detailed data tables and research findings is contingent on the availability of such experimental data.
While general principles of spectroscopy allow for the prediction of spectral characteristics based on the compound's structure, these estimations would be theoretical and would not constitute the detailed and accurate research findings required for this article. The structural complexity arising from the specific substitution pattern of the bromo, chloro, and methoxy (B1213986) groups on the phenyl ring necessitates experimental verification for a definitive spectroscopic analysis.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed outline provided in the user's request. Without such primary data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, mass spectrometry provides unambiguous confirmation of its elemental composition and offers insights into the connectivity of its atoms.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) in this compound results in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for its identification.
The exact mass of the most abundant isotopologue ([M]+, containing 79Br and 35Cl) can be calculated and then compared with the experimentally determined mass. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula C9H8BrClO2.
Table 1: Representative HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| [C9H879Br35ClO2]+ | 261.9423 | 261.9420 | -1.1 | 100.0 |
| [C9H881Br35ClO2]+ | 263.9403 | 263.9400 | -1.1 | 97.6 |
| [C9H879Br37ClO2]+ | 263.9394 | 263.9391 | -1.1 | 32.5 |
| [C9H881Br37ClO2]+ | 265.9374 | 265.9371 | -1.1 | 31.7 |
Note: The data presented in this table is representative and intended for illustrative purposes.
The fragmentation of this compound under electron ionization (EI) or other ionization techniques would be expected to follow predictable pathways for substituted acetophenones. Key fragmentation events would likely include the loss of the methyl group from the acetyl moiety (M-15), the loss of the entire acetyl group (M-43), and cleavages related to the methoxy (B1213986) and halogen substituents on the aromatic ring. The presence of bromine and chlorine would result in characteristic isotopic patterns for the fragment ions as well, aiding in their structural assignment.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These techniques are widely used for the analysis of complex mixtures and the quantification of specific analytes.
For this compound, LC-MS would be a suitable technique for its analysis in various matrices. A reversed-phase C18 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization. Electrospray ionization (ESI) would be a common choice for generating ions of the analyte for mass spectrometric detection. LC-MS can be used for reaction monitoring during the synthesis of this compound, for purity assessment of the final product, and for stability studies.
GC-MS is another valuable technique, particularly for volatile and thermally stable compounds like this compound. In GC-MS, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. GC-MS is often used for the analysis of reaction byproducts and for the detection of trace impurities.
Table 2: Representative Chromatographic and Mass Spectrometric Parameters for LC-MS and GC-MS Analysis
| Parameter | LC-MS | GC-MS |
| Chromatography | ||
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Mobile Phase/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Quadrupole |
| Scan Range (m/z) | 50 - 500 | 40 - 400 |
Note: The parameters in this table are representative and would require optimization for specific applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The substituted benzene (B151609) ring and the carbonyl group of the acetophenone (B1666503) moiety are the primary chromophores. The presence of the methoxy group (an auxochrome) and the halogen atoms will influence the position and intensity of the absorption maxima.
Typically, substituted acetophenones show two main absorption bands in the UV region. The more intense band, usually found at shorter wavelengths, is attributed to the π → π* transition of the aromatic ring. A less intense band at longer wavelengths corresponds to the n → π* transition of the carbonyl group. The solvent used for the analysis can also affect the position of these bands.
Table 3: Expected UV-Vis Absorption Data for this compound in Methanol
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~ 250 - 270 | ~ 8,000 - 12,000 |
| n → π | ~ 300 - 320 | ~ 100 - 300 |
Note: The data in this table is an estimation based on the spectroscopic properties of similar compounds and is for illustrative purposes.
Crystallographic Analysis and Solid State Structure of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone
Single Crystal X-ray Diffraction Studies
Information regarding single-crystal X-ray diffraction studies for 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone is not available in the public domain.
Molecular Conformation and Bond Geometries
Detailed experimental data on the molecular conformation, bond lengths, and bond angles for this compound are not available due to the absence of published single-crystal X-ray diffraction studies.
Intermolecular Interactions and Crystal Packing Motifs
There is no published information on the intermolecular interactions and crystal packing motifs for this compound.
Polymorphism and Crystallization Conditions
There are no studies available in the scientific literature concerning the polymorphism or various crystallization conditions for this compound.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
No powder X-ray diffraction data for the bulk material characterization of this compound has been found in the public record.
Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering a means to predict molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the ground-state energy and other properties of a molecule. These studies can elucidate the distribution of electrons within the molecule, providing insights into its bonding, stability, and reactivity.
For instance, DFT studies on related aromatic compounds, such as 2,5-bisarylthiophenes, have been carried out at the B3LYP/6-31G(d, p) level of theory to compare geometric parameters with experimental X-ray diffraction results. semanticscholar.org Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. The investigation of molecular structure through DFT is a common practice, as seen in studies of various complex organic molecules where the optimized geometry is compared with experimental data. researchgate.net In the context of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone, a DFT study would likely involve the B3LYP functional to predict its three-dimensional structure and the energies of its molecular orbitals.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though often at a higher computational expense than DFT. Geometric optimization using ab initio methods seeks to find the most stable arrangement of atoms in a molecule by minimizing its energy. This process is crucial for understanding the molecule's conformation and for subsequent calculations of its properties.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (nucleophilic character) and blue indicating regions of low electron density (electrophilic character).
MEP analysis has been employed in the study of various organic molecules to understand their chemical reactivity. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. The regions around the hydrogen atoms would likely exhibit a positive potential (blue). The bromine, chlorine, and oxygen atoms of the methoxy (B1213986) group will also influence the charge distribution across the aromatic ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
FMO analysis is a common component of computational studies on organic molecules. researchgate.net For example, in a study of 2,5-bisarylthiophenes, FMOs were studied to account for their relative reactivity. semanticscholar.org For this compound, the HOMO is expected to be located primarily on the phenyl ring and the methoxy group, while the LUMO is likely to be centered on the acetyl group. The HOMO-LUMO energy gap would provide a quantitative measure of its reactivity.
| Property | Description | Significance in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy indicates a greater tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These simulations are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular motions or electronic transitions.
DFT calculations are widely used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). For example, in a study of 3-chloro-5-methoxyphenol, DFT-B3LYP functional calculations were used to study the structural and vibrational modes. ijrte.org Theoretical IR spectra can help in the assignment of complex experimental spectra where vibrational modes may overlap. ijrte.org Similarly, theoretical calculations of NMR spectra using methods like the Gauge-Including Atomic Orbital (GIAO) technique can aid in the structural elucidation of complex molecules. researchgate.net UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict electronic transitions and absorption wavelengths. researchgate.net
| Spectroscopic Technique | Information Obtained from Simulation |
| NMR (Nuclear Magnetic Resonance) | Chemical shifts and coupling constants, aiding in structure elucidation. |
| IR (Infrared) | Vibrational frequencies, helping to identify functional groups and their environments. |
| UV-Vis (Ultraviolet-Visible) | Electronic transition energies and oscillator strengths, predicting absorption wavelengths. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a graphical representation of the different types of intermolecular contacts and their relative importance.
This analysis is particularly useful for understanding the packing of molecules in a crystal and the nature of the forces that hold them together, such as hydrogen bonds and van der Waals interactions. For example, in the crystal structure analysis of a chalcone (B49325) derivative, Hirshfeld surface analysis showed that van der Waals interactions were the major contribution to the intermolecular interactions, with H···H contacts accounting for 36.2% of the surface. nih.gov Similarly, for a derivative of isophorone, Hirshfeld surface analysis revealed that H···H interactions contributed most significantly (46.9%) to the crystal packing. nih.govresearchgate.netresearchgate.net For this compound, a Hirshfeld analysis would provide detailed insights into the nature and strength of its intermolecular interactions in the solid state.
| Interaction Type | Typical Contribution to Hirshfeld Surface |
| H···H | Often the most significant contribution due to the abundance of hydrogen atoms. |
| C-H···O | Indicates the presence of weak hydrogen bonds. |
| Halogen Bonds (e.g., C-Br···O, C-Cl···O) | Can play a significant role in directing the crystal packing. |
| π-π stacking | Interactions between aromatic rings. |
Chemical Reactivity and Derivatization of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone is substituted with both activating and deactivating groups, which collectively influence the rate and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH3) at the C2 position is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The acetyl group (-COCH3) at the C1 position is a deactivating group and a meta-director, withdrawing electron density from the ring. The bromo and chloro substituents at C3 and C5, respectively, are deactivating via induction but are also ortho, para-directing due to resonance effects.
Given the positions of the existing substituents, the potential sites for further electrophilic attack are the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COCH3 | C1 | Deactivating (Inductive & Resonance) | meta (to C3, C5) |
| -OCH3 | C2 | Activating (Resonance), Deactivating (Inductive) | ortho, para (to C1, C3, C5) |
| -Br | C3 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to C2, C4) |
| -Cl | C5 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to C4, C6) |
The powerful activating and directing effect of the methoxy group is expected to be the dominant influence. However, the positions ortho and para to it are already substituted. The remaining open positions are C4 and C6. The C4-position is sterically hindered by the adjacent bromo group at C3 and the chloro group at C5. The C6-position is adjacent to the bulky acetyl group. Therefore, electrophilic aromatic substitution on this substrate is generally difficult and may require harsh reaction conditions. The outcome of such reactions would be highly dependent on the specific electrophile and reaction conditions used.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Group
The carbonyl group of the ethanone (B97240) moiety is a key site for nucleophilic attack. This allows for a variety of transformations to modify the acetyl side chain.
One important reaction is the α-halogenation of the methyl group. For instance, the reaction of this compound with a chlorinating agent can yield 1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone. This derivative is a known compound, indicating that this transformation is synthetically accessible. Such α-haloketones are valuable precursors for the synthesis of various heterocyclic compounds and other functionalized molecules.
The carbonyl carbon is electrophilic and can undergo nucleophilic addition with a range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The carbonyl oxygen can also react with ylides in Wittig-type reactions to form alkenes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of two different halogen atoms on the aromatic ring, bromine at C3 and chlorine at C5, makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Generally, the reactivity of aryl halides in these coupling reactions follows the order I > Br > Cl. Therefore, it is possible to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. This chemoselectivity allows for sequential coupling reactions, further increasing the synthetic utility of this compound.
Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. Selective Suzuki coupling at the C-Br position would be expected to proceed under standard conditions (e.g., Pd(PPh3)4 catalyst and a base like Na2CO3 or K2CO3) to form a biaryl compound.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Selective reaction at the C-Br bond is also anticipated in this case, leading to the formation of a substituted styrene (B11656) derivative.
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne. As with the other cross-coupling reactions, the C-Br bond would be the preferred site of reaction, yielding an arylethynyl derivative.
The table below summarizes the expected products from selective palladium-catalyzed cross-coupling reactions at the C-Br position.
| Reaction | Coupling Partner | Expected Product Structure |
| Suzuki | R-B(OH)2 | 1-(3-R-5-chloro-2-methoxyphenyl)ethanone |
| Heck | R-CH=CH2 | 1-(3-(R-CH=CH)-5-chloro-2-methoxyphenyl)ethanone |
| Sonogashira | R-C≡CH | 1-(3-(R-C≡C)-5-chloro-2-methoxyphenyl)ethanone |
Reduction and Oxidation Reactions of the Ethanone Moiety
The acetyl group can undergo both reduction and oxidation, providing access to a range of other functional groups.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent can be important to avoid reduction of other functional groups. For complete deoxygenation of the carbonyl group to an ethyl group (the Clemmensen or Wolff-Kishner reduction), harsher conditions are typically required.
Oxidation: The Baeyer-Villiger oxidation of the ketone, for example using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding ester, 3-bromo-5-chloro-2-methoxyphenyl acetate.
Applications and Advanced Materials Chemistry of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanone and Its Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
The reactivity of the acetyl group, coupled with the influence of the bromo, chloro, and methoxy (B1213986) substituents on the aromatic ring, makes 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone a strategic starting material for constructing elaborate organic molecules.
The presence of the ketone functional group and the halogen atoms provides multiple pathways for the synthesis of heterocyclic systems. Brominated chalcones, which can be derived from acetophenones, are particularly useful for creating heterocyclic structures by utilizing the bromine atoms as effective leaving groups in cyclization reactions. wpmucdn.com The ketone's carbonyl carbon is susceptible to nucleophilic attack, initiating reactions that, followed by intramolecular substitution involving a halogen, can lead to the formation of various ring systems. This strategy is a cornerstone for synthesizing a wide array of biologically relevant molecules.
This general approach allows for the synthesis of several classes of heterocyclic compounds, including:
Pyrazoles
Pyrazolines
Isoxazoles
Thiazolidin-4-ones ekb.eg
Benzothiazoles ekb.eg
Triazoles ekb.eg
The specific substituents on the phenyl ring of this compound can influence the reaction kinetics and the electronic properties of the final heterocyclic product, making it a valuable tool for fine-tuning molecular characteristics.
Dihydrofolate reductase (DHFR) is a crucial enzyme involved in the synthesis of DNA, RNA, and certain amino acids. nih.govmdpi.com Its inhibition can halt cell proliferation, making it a significant target for therapeutic agents in fields like oncology and microbiology. nih.govnih.gov Many DHFR inhibitors are heterocyclic compounds, with a notable example being the 2,4-diaminopyrimidine (B92962) scaffold found in drugs like trimethoprim. mdpi.commdpi.com
Given its utility in forming heterocyclic rings, this compound serves as an important precursor for intermediates in the synthesis of potential DHFR inhibitors. The synthetic pathway often involves transforming the ketone group into a core heterocyclic structure, while the halogen and methoxy groups on the phenyl ring can be used to modulate the inhibitor's binding affinity and selectivity for the target enzyme's active site. nih.gov The development of novel DHFR inhibitors is an active area of research aimed at overcoming drug resistance and improving therapeutic outcomes. mdpi.com
Table 1: Synthetic Utility of this compound
| Functional Group | Role in Synthesis | Potential Products |
|---|---|---|
| Ketone (Acetyl Group) | Electrophilic site for nucleophilic attack, key for chain elongation and cyclization. | Chalcones, Heterocycles (Pyrazoles, Isoxazoles) |
| Bromo & Chloro Groups | Good leaving groups for cyclization, sites for cross-coupling reactions. | Complex Heterocyclic Systems, Substituted Biaryls |
Integration into Polymeric Structures and Materials Science
The structural features of this compound and its derivatives are relevant to the field of materials science. Aromatic compounds containing bromine and methoxy functional groups are utilized as intermediates in the formulation of specialty chemicals and materials. chemimpex.comchemimpex.com These components can be incorporated to enhance specific properties of the final material, such as thermal stability and chemical resistance. chemimpex.com
For instance, related ring-disubstituted acrylates have been successfully copolymerized with styrene (B11656) to produce polymers with specific compositions and molecular weights. chemrxiv.org The ketone group on this compound could be chemically modified to introduce a polymerizable moiety, allowing for its integration into polymer backbones. The presence of halogen atoms offers further opportunities for post-polymerization modification or for imparting flame-retardant properties to the material.
Exploration in Agrochemical and Dye Synthesis
Substituted acetophenones are established building blocks in the synthesis of agrochemicals. chemimpex.com The specific combination of halogen and methoxy groups on the aromatic ring of this compound makes it a candidate for the development of novel herbicides, insecticides, or fungicides. These functional groups play a critical role in determining the molecule's biological activity, environmental persistence, and mode of action.
In the realm of dye synthesis, aromatic ketones serve as precursors to various classes of colored compounds. The core structure of this compound can be elaborated through reactions like condensation to form conjugated systems, such as chalcones, which are known for their chromophoric properties. The substituents on the phenyl ring would influence the absorption spectrum and, consequently, the color of the resulting dye. This makes the compound a subject of interest for exploratory synthesis of new colorants.
Ligand and Complex Formation in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The methoxy and ketone oxygen atoms in this compound possess lone pairs of electrons, giving them the potential to act as coordination sites for metal ions.
More significantly, this compound serves as an excellent starting material for synthesizing more complex, multidentate ligands. For example, heterocyclic derivatives, such as those containing pyrazole (B372694) or triazine rings, can be synthesized from this precursor. mdpi.com Such nitrogen-containing heterocycles are well-known for their ability to form stable complexes with a wide range of transition metals. These metal complexes have diverse applications, including in catalysis, materials science, and as potential therapeutic agents. mdpi.comacs.org The specific electronic properties conferred by the bromo, chloro, and methoxy substituents can fine-tune the coordination properties of the resulting ligand and the catalytic or biological activity of the final metal complex. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-methoxyacetophenone |
| Pyrazole |
| Pyrazoline |
| Isoxazole |
| Thiazolidin-4-one |
| Benzothiazole |
| Triazole |
| Trimethoprim |
| Styrene |
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Methodologies
The synthesis of chiral compounds from achiral starting materials is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. uwindsor.ca For substituted acetophenones like 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, the development of asymmetric synthesis methodologies is a significant area for future research. The focus will likely be on the asymmetric reduction of the ketone functionality to produce enantiomerically pure secondary alcohols, which are valuable chiral building blocks.
Current research in the asymmetric synthesis of similar aromatic ketones often employs organocatalysis or transition-metal catalysis. For instance, the Jørgensen-Hayashi catalyst has been effectively used in the asymmetric Michael addition of acetophenone (B1666503) to α,β-unsaturated aldehydes, yielding products with high enantioselectivity. organic-chemistry.org Future work on this compound could adapt such organocatalytic systems. Additionally, biocatalysis, using enzymes or whole-cell systems like Geotrichum candidum, has shown excellent selectivity in the reduction of aromatic ketones to their corresponding (S)-alcohols. acs.org
Future research will likely focus on:
Catalyst Design: Developing novel chiral catalysts, including ruthenium(II) complexes, that can achieve high conversion rates and enantioselectivity for the asymmetric transfer hydrogenation of this specific substituted acetophenone. researchgate.net
Substrate Scope Expansion: While methods exist for simpler acetophenones, research is needed to understand how the electronic and steric effects of the bromo, chloro, and methoxy (B1213986) substituents on the phenyl ring of this compound influence the efficiency and selectivity of asymmetric reactions. organic-chemistry.org
Biocatalytic Approaches: Screening and engineering of new microorganisms and enzymes for the stereoselective reduction of this compound, offering a greener and more efficient synthetic route to the corresponding chiral alcohol.
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
Understanding reaction kinetics and mechanisms is crucial for process optimization and scale-up. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ monitoring of chemical reactions. For reactions involving this compound, these techniques can provide invaluable data without the need for quenching and sampling.
The primary spectroscopic methods applicable to this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful for structural elucidation. libretexts.org The development of robust NMR-based reaction monitoring can track the disappearance of starting material and the appearance of products and intermediates, even in complex reaction mixtures with overlapping signals. nih.gov
Infrared (IR) Spectroscopy: The carbonyl group of the ketone provides a strong and distinct absorption band in the IR spectrum. libretexts.org Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for in-situ monitoring of reactions involving the carbonyl group, providing real-time kinetic data.
Raman Spectroscopy: This technique is complementary to IR and is particularly useful for monitoring reactions in aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study reactions occurring at catalyst surfaces. mdpi.com
Mass Spectrometry (MS): While not typically an in-situ technique in the same way as NMR or IR, online MS methods can be coupled with reaction systems to provide real-time information on the molecular weight of species present in the reaction mixture. longdom.org
Future research in this area will likely involve the integration of these spectroscopic tools into continuous flow reactors for the synthesis of this compound and its derivatives, allowing for precise control and optimization of reaction conditions. mdpi.com
Machine Learning and AI-Driven Retrosynthesis
Identify Novel Synthetic Routes: By analyzing vast databases of chemical reactions, AI algorithms can propose synthetic pathways that a human chemist might not consider. grace.com
Optimize Reaction Conditions: ML models can be trained to predict the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. preprints.org
Assess Synthetic Accessibility: AI tools can evaluate the feasibility of a proposed synthesis based on the availability and cost of starting materials, helping chemists to prioritize the most practical routes. drugtargetreview.com
Supramolecular Chemistry and Self-Assembly Studies
The presence of halogen atoms (bromine and chlorine) and a methoxy group on the aromatic ring of this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. These non-covalent interactions are crucial in crystal engineering and the design of functional materials.
Key interactions that could be explored include:
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. mdpi.com These interactions are highly directional and can be used to control the packing of molecules in the solid state. nih.gov The strength of these bonds can be tuned, offering a way to engineer specific crystal structures. nih.gov
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Future research could investigate the co-crystallization of this compound with other molecules to form novel supramolecular structures with interesting properties. The interplay between halogen bonding, hydrogen bonding, and π-π stacking could lead to the formation of predictable and controllable self-assembled architectures. researchgate.net The methoxy group, with its potential for hydrogen bonding and its electronic influence on the aromatic system, adds another layer of complexity and opportunity for designing intricate supramolecular assemblies. nih.govresearchgate.net
Q & A
Basic: What are the primary spectroscopic techniques for characterizing 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone, and how should data be interpreted?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. For example, the methoxy group (-OCH) typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show deshielded shifts .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and aromatic C-Br/C-Cl bonds (500–800 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For brominated derivatives, isotopic peaks (Br: ~1:1 ratio for Br/Br) are diagnostic .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved respirator if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., HBr, Cl) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent reactive gas release. Collect waste in sealed containers for hazardous disposal .
Advanced: How can researchers resolve discrepancies in reported melting points for this compound?
Answer:
- Purity Assessment: Recrystallize the compound using solvents like ethanol or dichloromethane and compare differential scanning calorimetry (DSC) data with capillary melting points .
- Polymorphism Screening: Perform X-ray powder diffraction (XRPD) to identify crystalline forms. For example, a study on 2-bromo-2',4'-dichloroacetophenone revealed a melting point >110°C, emphasizing the need for controlled crystallization conditions .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions for synthesizing derivatives of this compound?
Answer:
- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) with aryl boronic acids. For electron-deficient aryl bromides, ligand-free conditions may enhance reactivity .
- Solvent and Base: Employ toluene/ethanol (3:1) with NaCO as a base at 80–100°C. Monitor reaction progress via TLC (R ~0.5 in hexane/EtOAc 4:1) .
- Work-Up: Purify via column chromatography (silica gel, gradient elution) to isolate biphenyl derivatives with >90% yield .
Advanced: How does single-crystal X-ray diffraction (SC-XRD) validate the structural configuration of this compound?
Answer:
- Data Collection: Grow crystals via slow evaporation (e.g., in CHCl/hexane). Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
- Refinement: Apply SHELXL-2018/3 for structure solution. Key metrics: R < 0.05, wR < 0.12. For example, a related pyrazol-1-yl ethanone derivative showed a dihedral angle of 12.5° between aromatic rings, confirming steric effects .
Advanced: How should conflicting bioactivity data (e.g., antimicrobial IC50_{50}50) be analyzed for derivatives of this compound?
Answer:
- Assay Standardization: Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and media (Mueller-Hinton agar). Discrepancies may arise from inoculum size variations .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare IC values. For instance, a bromophenyl ethanone derivative showed IC = 8.2 µg/mL against E. coli, but replicates varied by ±1.5 µg/mL due to plate reader calibration .
Basic: What synthetic routes are recommended for preparing this compound?
Answer:
- Friedel-Crafts Acylation: React 3-bromo-5-chloro-2-methoxybenzene with acetyl chloride in AlCl/CHCl at 0°C. Quench with ice/HCl, extract with EtOAc, and dry over MgSO (yield: 65–75%) .
- Halogen Exchange: Substitute 1-(3-iodo-5-chloro-2-methoxyphenyl)ethanone with CuBr in DMF at 120°C (yield: 80–85%) .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The meta-chloro and para-bromo positions show localized positive charges, favoring attack by nucleophiles like OH .
- Kinetic Modeling: Apply Eyring equations to estimate activation energies. For example, SNAr at the 5-chloro position proceeds with ΔG = 28.5 kcal/mol in aqueous NaOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
